molecular formula C17H24F2N2O2 B3154587 tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate CAS No. 779339-16-1

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate

Cat. No. B3154587
M. Wt: 326.4 g/mol
InChI Key: JUFASUSPQFHDEK-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H24F2N2O2 . It has a molecular weight of 326.38 . This compound is also known as Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester .

Scientific Research Applications

Process Development and Pilot-Plant Synthesis

The compound (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, related to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate, is used as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It is prepared via a one-pot, two-step telescoped sequence from readily available materials, demonstrating a practical and scalable synthesis method for pharmaceutical applications (Li et al., 2012).

Potential Anti-Malarial Agents

Certain derivatives of piperazine, which are structurally similar to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate, have demonstrated anti-malarial activity. These derivatives have highlighted the importance of specific molecular structures for generating activity in anti-malarial compounds (Cunico et al., 2009).

Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized from compounds related to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate. This demonstrates the relevance of such compounds in the development of novel anticancer therapies (Zhang et al., 2018).

Antibacterial and Anthelmintic Activity

tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally related to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate, was screened for in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating potential applications in treating parasitic infections (Sanjeevarayappa et al., 2015).

Photostabilization of cis-1,4-Polybutadiene

A study explored the photostabilizing properties of mixtures containing hindered piperidines, to which tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate is structurally related. This research provides insight into the potential use of such compounds in enhancing the stability of materials exposed to light (Lucki et al., 1986).

properties

IUPAC Name

tert-butyl N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFASUSPQFHDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125139
Record name Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate

CAS RN

779339-16-1
Record name Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779339-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (3.3 g, 100%) from tert-butyl piperidin-4-ylcarbamate (2 g, 10 m mol) and 3,5-difluorobenzaldehyde (1.42 g, 10 mmol) by following the general procedure described for Preparation 3. 1H NMR (400 MHz, CDCl3): δ 6.85 (m, 2H), 6.65 (m, 1H), 4.45 (bs, 1H), 3.50 (m, 1H), 3.05 (s, 2H), 2.75 (m, 2H), 2.10 (m, 2H), 1.90 (m, 2H), 1.45 (m, 11H). MS (ESI) m/z: Calculated: 326.38; Observed: 327.0 (M++1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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